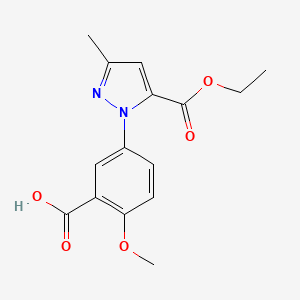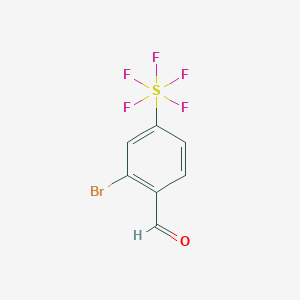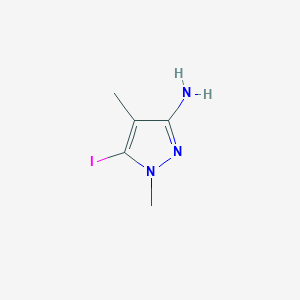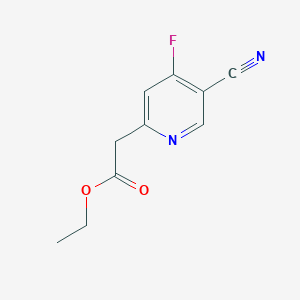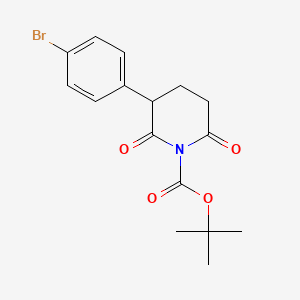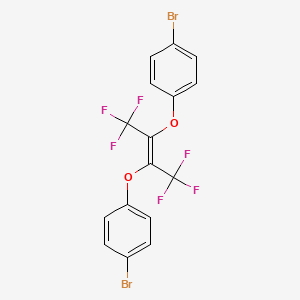
5-Chloro-2-iodo-4-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-iodo-4-(trifluoromethyl)phenol is an organic compound that features a phenol group substituted with chlorine, iodine, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodo-4-(trifluoromethyl)phenol typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a trifluoromethyl-substituted phenol. The process may include:
Halogenation: Introduction of chlorine and iodine atoms to the phenol ring using reagents such as chlorine gas or iodine monochloride under controlled conditions.
Coupling Reactions: Utilizing Suzuki-Miyaura coupling reactions to introduce the trifluoromethyl group, often employing palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would require stringent control of reaction conditions and purification processes to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-iodo-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to hydroquinones under specific conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenols, while oxidation can produce quinones.
Applications De Recherche Scientifique
5-Chloro-2-iodo-4-(trifluoromethyl)phenol has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, especially for compounds targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-iodo-4-(trifluoromethyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenol
- 4-Chloro-2-(trifluoromethyl)phenol
- 3,5-Bis(trifluoromethyl)phenol
Uniqueness
5-Chloro-2-iodo-4-(trifluoromethyl)phenol is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and properties compared to similar compounds. The trifluoromethyl group further enhances its chemical stability and potential biological activity .
Propriétés
Formule moléculaire |
C7H3ClF3IO |
|---|---|
Poids moléculaire |
322.45 g/mol |
Nom IUPAC |
5-chloro-2-iodo-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H3ClF3IO/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2,13H |
Clé InChI |
FMWHTGBMLAHATK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1I)O)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12851827.png)

![Methyl 4-[(methylthio)methyl]benzoate](/img/structure/B12851836.png)

